molecular formula C20H19N3O2 B11149474 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B11149474
M. Wt: 333.4 g/mol
InChI Key: TXGZZISYOVBZMF-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide typically involves the construction of the indole moiety followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the coupling of arylhydrazines with β-ketoesters .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide. For instance, derivatives synthesized from indole frameworks have shown promising activity against both Gram-positive and Gram-negative bacteria. In a study evaluating several indole-based compounds, specific derivatives exhibited significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, with diameters of inhibition zones reaching up to 22 mm .

Anticancer Properties

Indole derivatives are known for their anticancer potential. This compound may contribute to this area through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .

Neurological Effects

The compound's structural analogs have been investigated for their effects on the central nervous system, particularly in relation to melatonin receptor modulation. These compounds may serve as precursors for developing new ligands that can interact with melatonin receptors, potentially providing therapeutic benefits in sleep disorders and neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies utilize computational tools to simulate interactions between the compound and target proteins, providing insights into its mechanism of action.

Study Target Binding Affinity (kcal/mol) Comments
Melatonin Receptor-9.5Strong interaction predicted
Protein Kinase-8.7Potential inhibitor identified

Antimicrobial Evaluation

In a systematic evaluation of antimicrobial activity, several synthesized indole derivatives were tested against a panel of microorganisms. Compounds derived from this compound showed varying degrees of effectiveness, with some achieving MIC values lower than standard antibiotics .

Anticancer Activity

A case study focusing on the anticancer properties of related indole compounds demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotoninergic, adrenergic, and histamine receptors . This binding can modulate the activity of these receptors, leading to various physiological effects.

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide is a compound belonging to the indole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an indole moiety, which is known for its role in various biological processes. The specific configuration of the methoxy group at position 5 and the carboxamide functional group contributes to its pharmacological properties.

Property Value
Chemical Formula C₁₃H₁₅N₂O₂
Molecular Weight 233.27 g/mol
IUPAC Name This compound

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through various pathways. For instance, studies demonstrate that similar compounds can induce apoptosis in cancer cells via caspase activation and reactive oxygen species (ROS) formation .
  • Neuroprotective Effects : The indole scaffold is linked to neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-inflammatory Properties : Some indole derivatives exhibit iNOS inhibition, contributing to their anti-inflammatory effects .

Anticancer Efficacy

A study evaluating the cytotoxic effects of indole-based compounds found that those with structural similarities to this compound demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values were notably low, indicating strong potency .

Neuropharmacological Research

In neuropharmacology, a compound structurally related to this compound was assessed for its ability to enhance cognitive function in animal models. Results indicated improvements in memory retention and reduced anxiety-like behavior, suggesting potential applications in treating neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other indole derivatives was conducted:

Compound IC50 (µM) Activity Type
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-...15Anticancer (MCF-7)
Indole derivative A20Anticancer (HCT-116)
Indole derivative B25Neuroprotective

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-25-17-4-5-19-15(12-17)7-10-23(19)11-9-22-20(24)16-3-2-14-6-8-21-18(14)13-16/h2-8,10,12-13,21H,9,11H2,1H3,(H,22,24)

InChI Key

TXGZZISYOVBZMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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